![molecular formula C16H21N5OS B5698541 2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(4-methylphenyl)acetamide
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Overview
Description
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(4-methylphenyl)acetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry, agriculture, and material sciences. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is usually synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its enzyme inhibition properties and potential as an anti-diabetic agent.
Medicine: Explored for its antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and inhibit their activity. This compound has shown affinity for various enzymes, including those involved in metabolic pathways and bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- **2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-nitrophenyl)acetamide
- **2-[(1-Cyclohexyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid
- **2-[(1-Cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Uniqueness
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(4-methylphenyl)acetamide is unique due to its specific structural features, such as the presence of a cyclohexyl group and a tetrazole ring. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-12-7-9-13(10-8-12)17-15(22)11-23-16-18-19-20-21(16)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUKGAABMRPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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